molecular formula C16H21NO5 B12540367 3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid CAS No. 143282-54-6

3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid

Cat. No.: B12540367
CAS No.: 143282-54-6
M. Wt: 307.34 g/mol
InChI Key: UAIJTONKJQNDRW-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-azabicyclo[222]octane;oxalic acid is a compound that combines a bicyclic structure with a methoxyphenyl group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-azabicyclo[22One common method involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The oxalic acid moiety can be introduced through subsequent reactions involving oxalyl chloride and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The bicyclic core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinones, reduced bicyclic derivatives, and substituted methoxyphenyl compounds.

Scientific Research Applications

3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane has significant potential in various scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic core and methoxyphenyl group can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The oxalic acid moiety may also play a role in these interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane is unique due to its combination of a bicyclic core, methoxyphenyl group, and oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

143282-54-6

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid

InChI

InChI=1S/C14H19NO.C2H2O4/c1-16-14-5-3-2-4-12(14)13-10-15-8-6-11(13)7-9-15;3-1(4)2(5)6/h2-5,11,13H,6-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

UAIJTONKJQNDRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CN3CCC2CC3.C(=O)(C(=O)O)O

Origin of Product

United States

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